3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Description
Introduction to 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Structural Features and Functional Group Interactions
The molecular structure of this compound (CAS 22494-43-5) consists of two benzene rings connected by a single carbon-carbon bond, forming a biphenyl core. Key substituents include:
- A carboxylic acid group (-COOH) at position 3 of the first phenyl ring.
- A hydroxyl group (-OH) at position 4 of the same ring.
- A fluorine atom at position 3' of the second phenyl ring.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉FO₃ | |
| Molecular Weight | 244.21 g/mol | |
| Functional Groups | Carboxylic acid, hydroxyl, fluoro | |
| Substituent Positions | 3, 4, 3' |
The carboxylic acid group confers acidity (pKa ≈ 4.2–4.7) and enables hydrogen bonding or salt formation, critical for solubility adjustments in synthetic reactions. The hydroxyl group participates in intramolecular hydrogen bonding with the carboxylic acid, stabilizing the planar conformation of the biphenyl system. Meanwhile, the fluorine atom exerts strong electron-withdrawing effects (-I effect), polarizing the adjacent phenyl ring and directing electrophilic substitution to meta positions.
Spatial interactions between substituents further influence reactivity. For instance, steric hindrance between the hydroxyl and carboxylic acid groups limits rotational freedom around the biphenyl axis, favoring a twisted conformation that enhances π-π stacking interactions in crystalline phases. This structural rigidity is exploited in metal-organic frameworks (MOFs), where the compound acts as a ligand for coordinating transition metals.
Historical Context and Emergent Research Significance
First synthesized in the late 20th century via Ullmann coupling reactions, this compound gained prominence as a precursor to liquid crystals and nonlinear optical materials. Early applications leveraged its biphenyl core’s ability to stabilize mesophases in display technologies. Recent advances in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) have streamlined its synthesis, enabling gram-scale production with >90% yields.
Emerging Applications:
- Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing kinase inhibitors, such as parsaclisib, where its fluorine and hydroxyl groups enhance target binding affinity.
- Polymer Chemistry : Incorporation into polyesters improves thermal stability (Tg > 150°C) due to rigid biphenyl motifs.
- Catalysis : As a ligand in asymmetric catalysis, it facilitates enantioselective reductions of ketones, critical for producing chiral alcohols in drug synthesis.
Ongoing research explores its utility in photodynamic therapy , where the biphenyl system’s extended conjugation absorbs UV-Vis light, generating reactive oxygen species for cancer cell ablation. Additionally, computational studies predict its derivatives will exhibit enhanced bioavailability (LogP ≈ 2.1–2.5), positioning it as a candidate for central nervous system (CNS) drug development.
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUSMAQARLWHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like dioxane .
Industrial production methods may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Hydrolysis of Esters to Carboxylic Acid
The carboxylic acid group is often introduced via hydrolysis of ester precursors:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Methyl ester derivative | 2.5 N NaOH aqueous solution, reflux | 93% |
Key Step :
- Hydrolysis of methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate with NaOH under reflux yielded the carboxylic acid .
Carboxylic Acid Reactivity
- Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .
- Amidation : Forms amides with amines via coupling agents (e.g., DCC/HOBt) .
Hydroxyl Group Reactions
- Protection : Silylation (e.g., triethylsilyl chloride) to prevent undesired side reactions .
- Oxidation : Potential oxidation to quinones under strong oxidizing conditions (not directly observed in sources).
Fluorine Substituent Stability
- Resists nucleophilic substitution due to strong C–F bond but may participate in directed ortho-metalation .
Oxidative and Reductive Pathways
- Reduction of Nitro Groups : Catalytic hydrogenation or Fe/HCl converts nitro to amino groups .
- Oxidative Cleavage : Ozone or KMnO₄ can cleave double bonds in precursors (e.g., triols) .
Stability and Degradation
Scientific Research Applications
3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The biphenyl structure allows the compound to fit into hydrophobic pockets within proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Fluorine Substitution
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal)
- Structure : Fluorine atoms at 2' and 4' positions, hydroxyl at 4-position, carboxylic acid at 3-position.
- Key Differences : Diflunisal’s dual fluorine substitution enhances electronegativity and metabolic stability compared to the 3'-fluoro analog.
- Biological Activity : Diflunisal exhibits potent anti-inflammatory and analgesic effects (LD₅₀: 392–439 mg/kg in rodents) . Under photoirradiation, diflunisal forms photoproducts (e.g., compound 234) that mediate hemolysis via free radicals and singlet oxygen . The 3'-fluoro analog’s photolytic behavior remains unstudied but may differ due to reduced fluorine-induced electron withdrawal.
- Molecular Weight : 250.20 g/mol .
4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
- Structure : Fluorine at 4'-position instead of 3'.
- Key Differences : The 4'-fluoro isomer shares the same molecular formula (C₁₃H₉FO₃ ) and mass as the 3'-fluoro compound but differs in fluorine placement, altering dipole moments and steric interactions.
- Applications : Used as a synthetic intermediate in rhodium-catalyzed decarboxylative coupling reactions, where fluorine position influences regioisomer formation .
Derivatives with Additional Functional Groups
5-(4-(3,4-Difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic Acid (Compound 90)
- Structure : Incorporates a triazole ring and piperidine group.
- Key Differences : The triazole moiety enhances hydrogen-bonding capacity, while the piperidine group increases basicity.
- Molecular Weight : 461.2 g/mol (vs. 232.21 g/mol for the 3'-fluoro compound) .
- Purity/Activity : 97% purity via HPLC; designed as a P2Y14 receptor antagonist .
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic Acid
Non-Fluorinated and Halogen-Substituted Analogs
4-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
- Structure : Lacks fluorine atoms.
- Key Differences : Absence of fluorine reduces electronegativity, increasing the hydroxyl group’s acidity (pKa ~2–3 vs. ~3–4 for fluorinated analogs).
- Applications : Used as a precursor in synthesizing bioactive molecules and dyes .
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
- Structure : Bromine at 5-position.
- Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to fluorine.
- Molecular Weight : 285.12 g/mol .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Key Functional Groups |
|---|---|---|---|---|
| 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-COOH | C₁₃H₉FO₃ | 232.21 | 3' | -OH, -COOH, -F |
| Diflunisal | C₁₃H₉F₂O₃ | 250.20 | 2', 4' | -OH, -COOH, -F (×2) |
| 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-COOH | C₁₃H₉FO₃ | 232.21 | 4' | -OH, -COOH, -F |
| Compound 90 (Triazole derivative) | C₂₅H₂₀F₂N₄O₂ | 461.20 | N/A | -COOH, triazole, piperidine |
| 4-Hydroxy-[1,1'-biphenyl]-3-COOH | C₁₃H₁₀O₃ | 214.22 | None | -OH, -COOH |
Research Findings and Implications
- Photochemical Stability : Diflunisal’s photoproducts exhibit lytic activity, suggesting that the 3'-fluoro analog’s photodegradation pathways warrant investigation for drug safety .
- Synthetic Utility : Fluorinated biphenylcarboxylic acids serve as versatile intermediates in catalysis, with fluorine position dictating reaction outcomes .
Biological Activity
3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, with the molecular formula and CAS number 22494-43-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 232.21 g/mol
- Structure : The compound features a biphenyl structure with a fluorine atom and a hydroxy group that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its anticancer properties. Various studies have highlighted its cytotoxic effects against different cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (human lung carcinoma)
- COLO201 (human colorectal adenocarcinoma)
- SK-BR-3 (human breast cancer)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 63.4 | Significant reduction in viability |
| COLO201 | 38.3 | Enhanced cytotoxicity |
| SK-BR-3 | Not specified | Resistance observed |
The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key cellular pathways:
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in various phases, particularly G0/G1 and G2/M phases, indicating its potential to inhibit cancer cell proliferation.
- Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have been published that explore the efficacy of this compound in vitro:
- In one study, the compound was tested against A549 cells, resulting in a viability reduction of approximately 63.4% at a concentration correlating with its IC50 value .
- Another investigation involving COLO201 cells showed even greater sensitivity, with an IC50 value of 38.3 µM, indicating a promising candidate for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 3'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, a biphenyl core can be functionalized via fluorination and hydroxylation steps. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Yield optimization may require adjusting stoichiometry of boronic acid derivatives or using microwave-assisted synthesis to reduce reaction time .
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Multi-technique validation is critical:
- NMR : and NMR identify fluorine coupling patterns (e.g., ) and biphenyl proton environments. For example, aromatic protons appear at δ 6.8–8.2 ppm .
- X-ray crystallography : Resolves spatial arrangement of fluorine and hydroxyl groups (e.g., dihedral angles between biphenyl rings) .
- FT-IR : Confirms carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
Q. What analytical methods ensure purity ≥98% for this compound?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase (acetonitrile:0.1% phosphoric acid, 60:40 v/v). Monitor at 254 nm; retention time ~8.2 min .
- Melting point : Sharp melting range (e.g., 210–212°C) indicates purity .
- Elemental analysis : Carbon, hydrogen, and fluorine content must align with theoretical values (e.g., C: 65.1%, H: 3.8%, F: 5.4%) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can in vitro pharmacological activity of this compound be systematically evaluated?
Methodological Answer:
- Enzyme inhibition assays : Test against COX-2 or kinases using fluorescence-based kits (e.g., ADP-Glo™). IC₅₀ values are calculated via dose-response curves .
- Cellular uptake studies : Radiolabel the compound with for PET imaging to track biodistribution in cancer cell lines .
- Solubility optimization : Use phospholipid-based nanoformulations (e.g., Lipoid E 80) to enhance bioavailability .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with hydroxyl groups and hydrophobic interactions with biphenyl motifs .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with anti-inflammatory activity using partial least squares regression .
Q. How are contradictory spectral data (e.g., NMR vs. X-ray) resolved?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational changes affecting chemical shifts .
- DFT calculations : Compare computed NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data to validate crystal structures .
Q. What degradation pathways occur under physiological conditions, and how are they characterized?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Major degradation products include defluorinated biphenyls and decarboxylated derivatives .
- Oxidative stability : Use H₂O₂ (3% v/v) to simulate ROS-mediated breakdown; identify quinone intermediates via UV-Vis (λ = 290 nm) .
Q. How is regioselectivity ensured during fluorination of the biphenyl precursor?
Methodological Answer:
Q. What strategies identify metabolites in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
